4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-pentyl-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-3-7-10-18-15(23)14-16(24)22-12-11-21(17(22)20-19-14)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOZVIRCGSDFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit thrombin, a key enzyme in the coagulation pathway, thereby exerting anticoagulant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound shares structural homology with several derivatives, differing primarily in substituents at positions 3, 4, and 6. Key analogs include:
Thermal Stability and Decomposition
- Target Compound : Exhibits moderate thermal stability (decomposition onset ~200–220°C), influenced by the pentyl chain’s flexibility and phenyl group’s electron-withdrawing effects .
- Chlorinated Derivatives : 8-(4-chlorophenyl) analogs show higher thermal stability (decomposition ~250°C) due to stronger C–Cl bonds .
- Ethyl Ester Analogs : Lower decomposition temperatures (~180–190°C) due to ester group lability .
Solubility and Bioavailability
Key Research Findings
Synthetic Accessibility : The pentyl carboxamide derivative is synthesized via nucleophilic substitution of ethyl ester precursors, achieving yields of 60–70% .
Crystal Structure : X-ray studies reveal planar imidazo-triazine cores with carboxamide groups forming intermolecular hydrogen bonds, critical for target binding .
Structure-Activity Relationship (SAR) :
Biological Activity
4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the imidazo[2,1-c][1,2,4]triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 325.4 g/mol. The synthesis typically involves multi-step organic reactions including cyclization of precursors under controlled conditions using solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably:
- Enzyme Inhibition : It has been shown to inhibit thrombin, a critical enzyme in the coagulation pathway. This inhibition can lead to anticoagulant effects which are significant for therapeutic applications in preventing thrombosis.
- Receptor Modulation : The compound may also interact with specific receptors affecting cellular pathways related to various physiological processes.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit selective cytotoxicity against cancer cell lines. For instance:
- Case Study : A study demonstrated that certain analogs showed significant activity against various cancer cell lines at micromolar concentrations. The structure-activity relationship (SAR) studies highlighted that modifications in the phenyl group could enhance cytotoxic effects .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial potential. Some studies suggest that imidazo[2,1-c][1,2,4]triazine derivatives can exhibit antibacterial and antifungal activities.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via one-pot multi-step reactions using precursors such as substituted imidazo-triazine intermediates. For example, similar derivatives (e.g., 8-(4-ethoxyphenyl) analogs) are synthesized by cyclocondensation of carboxamide precursors with triazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Purification involves column chromatography with silica gel and elution gradients optimized for heterocyclic compounds . Reaction progress is monitored via TLC, and yields are typically reported between 40-60% .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of NMR, NMR, and HRMS is critical. For NMR, chemical shifts in the range of δ 1.2–1.6 ppm (pentyl chain protons) and δ 7.2–7.8 ppm (aromatic protons) confirm substituent placement. IR spectroscopy identifies carbonyl stretches (~1650–1700 cm) and amide N–H bends (~3300 cm). HRMS (ESI) with mass accuracy <5 ppm ensures molecular formula validation .
Q. How can researchers confirm the absence of process-related impurities?
- Methodological Answer : Use reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm. Monitor for impurities such as 4a,5-dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one (a common byproduct in triazine syntheses). Quantify impurities against calibrated reference standards, ensuring limits are <0.1% as per ICH guidelines .
Advanced Research Questions
Q. How to design a study investigating the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Lab Studies : Determine partition coefficients (log ) via shake-flask methods and photolytic degradation rates using simulated sunlight.
- Field Studies : Deploy soil/water matrices to assess biotic transformations (e.g., microbial degradation) under controlled pH and temperature.
- Modeling : Use fugacity models to predict distribution in air, water, and soil compartments. Reference frameworks from long-term ecological projects like INCHEMBIOL .
Q. What strategies resolve contradictions in spectral data during structure elucidation?
- Methodological Answer :
- NMR Discrepancies : Compare experimental shifts with computed values (DFT calculations at B3LYP/6-31G* level). For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign coupling networks.
- Mass Spec Anomalies : Re-analyze via high-resolution MALDI-TOF to distinguish isobaric impurities. Cross-validate with isotopic pattern matching .
Q. How to integrate this compound into a broader pharmacological study framework?
- Methodological Answer : Link to a conceptual framework (e.g., enzyme inhibition kinetics or receptor binding theory). Design dose-response assays (e.g., IC determination against Pfmrk kinase) using SPR (surface plasmon resonance) or fluorescence polarization. Validate cellular permeability via Caco-2 monolayer assays .
Q. What experimental designs are suitable for assessing structure-activity relationships (SAR) in analogs?
- Methodological Answer : Use a split-plot factorial design. Vary substituents (e.g., pentyl chain length, phenyl ring substituents) as main factors and measure bioactivity (e.g., IC) as the response variable. Apply ANOVA to identify significant interactions, followed by QSAR modeling with descriptors like log and molar refractivity .
Q. How to validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Perform validation per FDA guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
